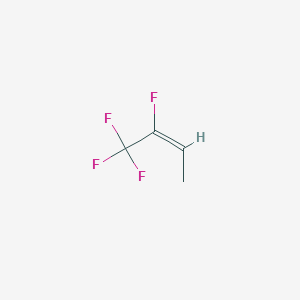

(E)-1,1,1,2-tetrafluorobut-2-ene

Description

(E)-1,1,1,2-Tetrafluorobut-2-ene (C₄H₄F₄) is a fluorinated alkene characterized by its trans-configuration (E-isomer) and tetrafluoro substitution at the 1,1,1,2 positions of the butene chain.

Properties

Molecular Formula |

C4H4F4 |

|---|---|

Molecular Weight |

128.07 g/mol |

IUPAC Name |

(E)-1,1,1,2-tetrafluorobut-2-ene |

InChI |

InChI=1S/C4H4F4/c1-2-3(5)4(6,7)8/h2H,1H3/b3-2+ |

InChI Key |

MMJXXOIUVNOFPL-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C(\C(F)(F)F)/F |

Canonical SMILES |

CC=C(C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis of this compound typically involves the manipulation of fluorinated precursors such as 4-bromo-3,3,4,4-tetrafluorobut-1-ene or related halo-fluorinated compounds. The methods rely on transition metal-mediated coupling reactions, organometallic intermediates, and selective elimination or substitution steps to introduce the tetrafluoroalkyl group and establish the alkene geometry.

Organometallic Intermediate Approach

One prominent approach involves the preparation of organozinc intermediates such as (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide by insertion of a zinc–silver couple into the CF2–Br bond of commercially available 4-bromo-3,3,4,4-tetrafluorobut-1-ene. This intermediate is versatile for further cross-coupling reactions.

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Insertion of Zn–Ag couple into CF2–Br bond | DMF or THF solvent, room temperature to mild heating | Quantitative formation of organozinc intermediate |

| 2 | Cu(0)-mediated cross-coupling with aromatic iodides | DMSO, 160 °C, sealed tube | Moderate to good yields; reaction sensitive to substituents |

| 3 | Reductive coupling with carbonyl compounds | Varied, often with Cu catalysts | Formation of CF2CF2-substituted products |

This organozinc intermediate acts as a tetrafluoroethylene fragment donor, enabling the formation of CF2CF2-containing compounds, which are structurally related to this compound derivatives.

Copper-Catalyzed Arylation and Cross-Coupling

Copper catalysts play a crucial role in the installation of the tetrafluoroethylene fragment. A copper chloride/phenanthroline catalytic system, combined with aryl iodides and a zinc base, facilitates the arylation of perfluoroalkyl intermediates, which can be adapted to synthesize this compound or its analogs.

| Catalyst System | Substrates | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| CuCl/phenanthroline | Aryl iodides + 1H-perfluoroalkanes | DMPU | Mild to 100 °C | Efficient arylation, formation of CF2CF2-substituted compounds |

This method allows for the generation of tetrafluoroalkylated alkenes with controlled stereochemistry, including the E-isomer of 1,1,1,2-tetrafluorobut-2-ene derivatives.

Halogenation and Subsequent Elimination

Another preparative route involves halogenation of fluorinated butenes followed by elimination reactions. For example, 1,3,4-tribromo-1,1,2,2-tetrafluorobutane can be synthesized from 4-bromo-3,3,4,4-tetrafluorobut-1-ene and subsequently treated with lithium hexamethyldisilazide (LHMDS) to generate lithium acetylide intermediates. These intermediates can be further elaborated to yield tetrafluorobutene derivatives.

| Step | Reaction | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Bromination | 4-bromo-3,3,4,4-tetrafluorobut-1-ene | Standard halogenation | Formation of tribromo derivative |

| 2 | Treatment with LHMDS | 3.3 eq. LHMDS in THF | 0 °C | Quantitative formation of lithium acetylide |

| 3 | Reaction with electrophiles | Aldehydes, ketones, chlorosilanes | Room temperature | High yield acetylene derivatives |

This method is notable for its ability to generate acetylene derivatives that can be cyclized or functionalized further, indirectly contributing to the synthesis of tetrafluorobutene compounds.

Comparative Analysis of Preparation Methods

Summary of Research Findings

- The insertion of zinc–silver couple into CF2–Br bonds is a practical and efficient method to prepare organozinc intermediates that serve as tetrafluoroethylene fragment donors.

- Copper catalysis facilitates cross-coupling reactions enabling the arylation and functionalization of tetrafluoroalkylated alkenes, including this compound derivatives.

- Halogenation of fluorinated butenes followed by base-induced elimination or acetylide formation offers an alternative synthetic route with high yields and functional group tolerance.

- These methods collectively provide a robust toolkit for the synthesis of this compound and related compounds, supporting further applications in organic synthesis and materials chemistry.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,1,1,2-Tetrafluorobut-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding tetrafluorobutane.

Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

Oxidation: Fluorinated alcohols or ketones.

Reduction: Tetrafluorobutane.

Substitution: Various halogenated or functionalized derivatives.

Scientific Research Applications

(2E)-1,1,1,2-Tetrafluorobut-2-ene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.

Medicine: Explored for its potential as a radiolabeled compound in diagnostic imaging.

Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (2E)-1,1,1,2-Tetrafluorobut-2-ene involves its interaction with molecular targets through its fluorinated double bond. The presence of fluorine atoms increases the compound’s electronegativity, affecting its reactivity and interaction with other molecules. The pathways involved often include electrophilic addition and nucleophilic substitution, depending on the specific reaction conditions.

Comparison with Similar Compounds

(E)-1,1,1,3-Tetrafluoro-2-butene (CAS 791616-87-0)

(E)-1,1,1,4,4,4-Hexafluoro-2-butene (R1336mzz(E), CAS 66711-86-2)

- Molecular Formula : C₄H₂F₆

- Structure : CF₃-CF=CF-CF₃ (E-isomer)

- Applications : Used as a refrigerant in high-temperature heat pumps due to its low flammability and moderate GWP (~18) .

- Performance : Exhibits superior thermodynamic efficiency compared to R1234ze(E) in high-temperature applications but has a higher GWP .

2,4,4,4-Tetrafluorobut-1-ene (CAS 721946-02-7)

2-Chloro-1,1,1,3-tetrafluorobut-2-ene

- Molecular Formula : C₄H₃ClF₄

- Structure : Cl-CF=CF-CF₃

- Applications : Serves as an intermediate in synthesizing fluoropolymers and agrochemicals. Chlorine substitution increases reactivity, enabling downstream functionalization .

Data Table: Structural and Functional Comparison

Research Findings and Trends

Environmental Impact : Fluorinated alkenes with unsaturated bonds (e.g., double bonds) generally exhibit shorter atmospheric lifetimes and lower GWPs than saturated HFCs. For instance, R1234ze(E) reduces GWP by >99% compared to R134a .

Efficiency vs. Stability : Increasing fluorine content improves thermal stability but may raise GWP. R1336mzz(E) balances efficiency and moderate GWP, making it viable for industrial heat pumps .

Synthetic Utility : Chloro-fluorinated derivatives (e.g., 2-Chloro-1,1,1,3-tetrafluorobut-2-ene) enable tailored reactivity for agrochemical and polymer industries, though their environmental persistence requires careful management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1,1,1,2-tetrafluorobut-2-ene, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The synthesis of fluorinated alkenes often involves halogen-exchange reactions or dehydrohalogenation. For example, analogous compounds like 4-chloro-1,1-difluorobut-1-ene are synthesized via nucleophilic substitution using fluorinating agents like KF or AgF under controlled temperatures (40–80°C) . To achieve the E-isomer, steric hindrance and solvent polarity must be optimized. Gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for monitoring stereochemical purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- 19F NMR : Critical for identifying fluorine environments and confirming regiochemistry. Chemical shifts for CF₃ groups typically appear near -70 ppm, while vinylic fluorines resonate at -100 to -120 ppm .

- IR Spectroscopy : Useful for detecting C-F stretching vibrations (1000–1300 cm⁻¹) and confirming the absence of residual halogens.

- X-ray Crystallography : Resolves spatial arrangement and bond angles, particularly for verifying the E-configuration .

Q. How does the fluorination pattern of this compound influence its thermal stability compared to analogs like 1,1,1,4,4,4-hexafluorobut-2-ene?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) reveal decomposition thresholds. The E-isomer’s stability is enhanced by reduced steric strain compared to Z-isomers, but its electron-withdrawing CF₃ groups may lower thermal resistance relative to less fluorinated analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or MD simulations) predict the thermodynamic and kinetic behavior of this compound in reaction systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy barriers for isomerization or bond cleavage. Basis sets like 6-311++G(d,p) are suitable for fluorine-containing systems .

- Molecular Dynamics (MD) : Simulate solvent effects on reactivity. Polar solvents (e.g., DMSO) stabilize transition states in fluorinated alkenes due to dipole interactions .

- Validation : Cross-check computational results with experimental vapor-liquid equilibrium data using the Peng-Robinson equation of state .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound’s Diels-Alder reactivity?

- Methodological Answer :

- Controlled Replicate Studies : Standardize diene partners (e.g., anthracene vs. cyclopentadiene) and solvent systems (e.g., toluene vs. THF) to isolate variables.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe mechanistic pathways (e.g., concerted vs. stepwise) .

- Data Reprodubility : Follow CONSORT-EHEALTH guidelines for documenting reaction conditions, including raw spectral data and code for kinetic modeling .

Q. How does the fluorination pattern of this compound affect its interactions with biological targets, such as enzymes or membranes?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzyme active sites (e.g., cytochrome P450). Fluorine’s electronegativity may disrupt hydrogen-bonding networks .

- In Vitro Assays : Test cytotoxicity in cell lines (e.g., HEK293) at varying concentrations (0.1–10 µM) and monitor membrane permeability via fluorescence microscopy .

Key Research Challenges

- Isomer Separation : Develop chiral stationary phases for HPLC to resolve E/Z-isomers .

- Environmental Impact : Assess atmospheric lifetime via OH radical reaction rate measurements (e.g., smog chamber studies) .

- Scalability : Optimize continuous-flow synthesis to mitigate hazards of handling volatile fluorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.